molecular formula C14H8ClF2N3O B2379147 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride CAS No. 861412-81-9

7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

Cat. No. B2379147
CAS RN: 861412-81-9
M. Wt: 307.68
InChI Key: GHMRATQJEXMGOX-UHFFFAOYSA-N
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Description

“7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride” is a chemical compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .

Scientific Research Applications

Corrosion Inhibition

7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride, similar to its structural analogs, shows potential as a corrosion inhibitor. Research on related heterocyclic compounds demonstrates their effectiveness in inhibiting the uniform corrosion of carbon steel in cooling water systems, suggesting potential applications in industrial cooling and water treatment processes (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).

Synthesis and Substitution Reactions

The compound and its derivatives are involved in various synthetic and electrophilic substitution reactions. These reactions lead to the formation of new compounds that can be further utilized in diverse chemical and pharmaceutical applications. For example, the synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines and their subsequent reactions with electrophilic reagents have been studied, demonstrating the compound's utility in organic synthesis (Atta, 2011).

Anticancer Properties

Derivatives of this compound have shown promise as anti-proliferative agents. Recent studies have synthesized new glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and evaluated their efficacy against human breast cancer cells, highlighting their potential in cancer research (Atta et al., 2019).

Antibacterial and Cytotoxicity Evaluation

Some derivatives have been evaluated for their antibacterial properties and in vitro cytotoxicity. Research on cyclometalated heteroleptic platinum(II) complexes containing phenylpyrazolo[1,5-a]pyrimidine ligands shows significant biological activity, including antibacterial and cytotoxic effects, suggesting potential applications in antimicrobial and cancer therapies (Lunagariya et al., 2018).

Density Functional Theory (DFT) Calculations

The compound and its derivatives have also been subjects in computational chemistry studies. Density functional theory (DFT) has been used to investigate the equilibrium geometry and electronic properties of novel phenylpyrazolo[1,5-a]pyrimidine derivatives, providing insights into their chemical behavior and potential applications in material science (Farag & Fahim, 2019).

Synthesis and Characterization

The compound's utility in the synthesis and characterization of new chemical entities is significant. It serves as a precursor or intermediate in the preparation of various pyrazolo[1,5-a]pyrimidines, which are identified and characterized using techniques like NMR and X-ray diffraction, aiding in the development of new materials and pharmaceuticals (Maquestiau, Taghret, & Eynde, 2010).

properties

IUPAC Name

7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF2N3O/c15-12(21)9-7-18-20-11(13(16)17)6-10(19-14(9)20)8-4-2-1-3-5-8/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMRATQJEXMGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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